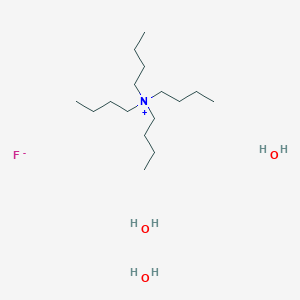
Fluoruro de tetrabutilamonio trihidratado
Descripción general
Descripción
Tetrabutylammonium fluoride trihydrate is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·3H₂O. It is commonly used as a source of fluoride ions in organic solvents. This compound is commercially available as a white solid trihydrate and as a solution in tetrahydrofuran. Tetrabutylammonium fluoride trihydrate is known for its role in organic synthesis, particularly in the removal of silyl ether protecting groups and as a phase transfer catalyst .
Aplicaciones Científicas De Investigación
Tetrabutylammonium fluoride trihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Tetrabutylammonium fluoride trihydrate (TBAF) primarily targets silyl ether protecting groups in organic compounds . It also targets C-Si bonds , converting them into carbanions . The fluoride ion in TBAF is a strong hydrogen bond acceptor, which makes it an effective source of fluoride ions in organic solvents .
Mode of Action
TBAF interacts with its targets by acting as a source of fluoride ions in organic solvents . As a deprotecting agent, TBAF in DMSO converts O-silylated enolates into carbonyls . When interacting with C-Si bonds, TBAF generates carbanions that can be trapped with electrophiles or undergo protonolysis .
Biochemical Pathways
TBAF is involved in various biochemical pathways. It is used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It also acts as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .
Pharmacokinetics
It’s known that the fluoride ion in tbaf is a strong hydrogen bond acceptor, which affects its solubility in organic solvents . This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of TBAF’s action is the removal of silyl ether protecting groups from organic compounds . This allows for further chemical reactions to take place. Additionally, TBAF’s interaction with C-Si bonds results in the formation of carbanions, which can then be trapped with electrophiles or undergo protonolysis .
Action Environment
The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used. TBAF samples are almost always hydrated, resulting in the formation of bifluoride (HF 2−), hydroxide (OH −), as well as fluoride . The basicity of fluoride increases significantly when transitioning from aqueous to aprotic solvents . Furthermore, the strong hydrogen bonding ability of fluoride with water means that wet TBAF and anhydrous TBAF show dramatic differences in fluoride nucleophilicity .
Análisis Bioquímico
Biochemical Properties
Tetrabutylammonium fluoride trihydrate is a mild base used in various biochemical reactions . It is used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
Tetrabutylammonium fluoride trihydrate is used as a source of fluoride ion in organic solvents . As a fluoride source in organic solvents, it is used to remove silyl ether protecting groups . It is also used as a phase transfer catalyst and as a mild base . As a deprotecting agent, Tetrabutylammonium fluoride trihydrate in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, Tetrabutylammonium fluoride trihydrate gives carbanions that can be trapped with electrophiles or undergo protonolysis .
Temporal Effects in Laboratory Settings
Tetrabutylammonium fluoride trihydrate is known to be unstable under certain conditions . Heating samples of the hydrated material to 77 °C under vacuum causes decomposition to the hydrogen difluoride salt . Similarly, samples dried at 40 °C under high vacuum still contain 10-30 mol% of water and some 10% of difluoride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylammonium fluoride trihydrate can be synthesized through several methods:
Ion-Exchange Method: This involves passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide.
Acid-Base Reaction: Tetrabutylammonium hydroxide reacts with hydrogen fluoride in an aqueous solution to form tetrabutylammonium fluoride trihydrate.
Cation Exchange Reaction: This method uses an ion exchange column with aqueous hydrofluoric acid solution.
Reaction with Potassium Fluoride: Dissolving potassium fluoride and tetrabutylammonium salt in water, followed by low-temperature crystallization and vacuum drying, yields tetrabutylammonium fluoride trihydrate.
Industrial Production Methods
The industrial production of tetrabutylammonium fluoride trihydrate typically involves the ion-exchange method due to its efficiency and scalability. The process is environmentally friendly as it avoids the use of organic solvents and hydrofluoric acid .
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium fluoride trihydrate undergoes various types of chemical reactions, including:
Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.
Substitution Reactions: It participates in nucleophilic substitution reactions, such as the conversion of vinyl bromides to terminal acetylenes.
Cross-Coupling Reactions: It acts as a promoter in Hiyama cross-coupling reactions of aryl and heteroaryl chlorides with aryltrialkoxysilanes.
Common Reagents and Conditions
Reagents: Common reagents used with tetrabutylammonium fluoride trihydrate include hydrogen fluoride, potassium fluoride, and tetrabutylammonium bromide
Conditions: Reactions typically occur in polar solvents such as acetonitrile and dimethyl sulfoxide.
Major Products
Carbonyl Compounds: Deprotection of O-silylated enolates leads to the formation of carbonyl compounds.
Terminal Acetylenes: Dehydrobromination of vinyl bromides results in terminal acetylenes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but provides bromide ions instead of fluoride ions.
Tetrabutylammonium Hydroxide: Provides hydroxide ions and is used as a strong base.
Tetrabutylammonium Chloride: Provides chloride ions and is used in phase transfer catalysis.
Uniqueness
Tetrabutylammonium fluoride trihydrate is unique due to its ability to provide fluoride ions in organic solvents, which are typically challenging to achieve with inorganic fluoride salts. Its high solubility and stability in organic solvents make it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
tetrabutylazanium;fluoride;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPTXBCIDSFGBF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H42FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471191 | |
| Record name | Tetrabutylammonium fluoride trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87749-50-6 | |
| Record name | Tetrabutylammonium fluoride trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


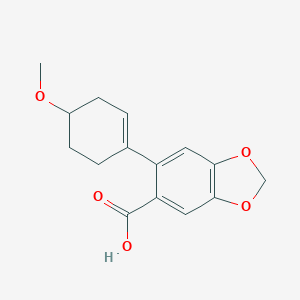
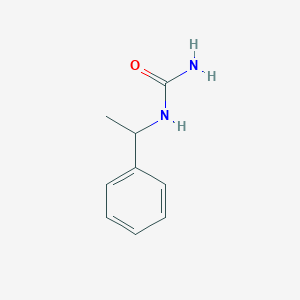


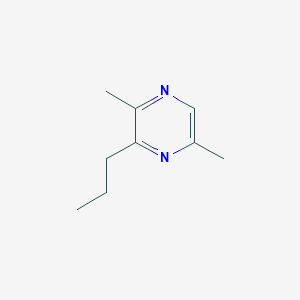
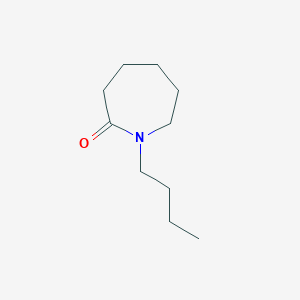
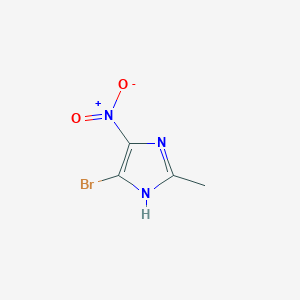
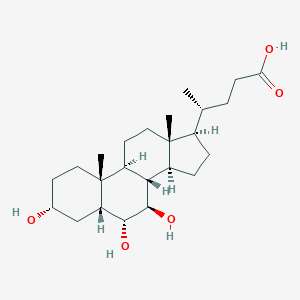
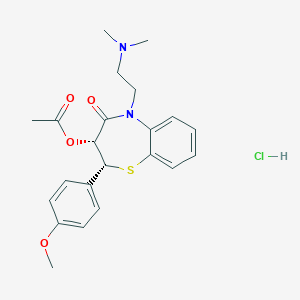
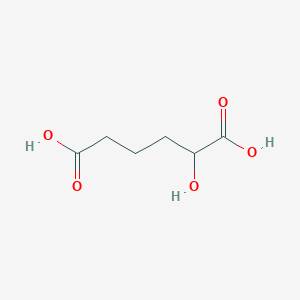

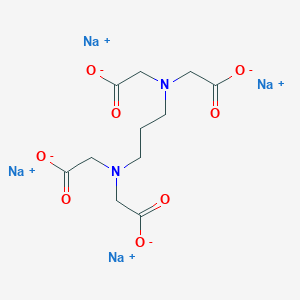
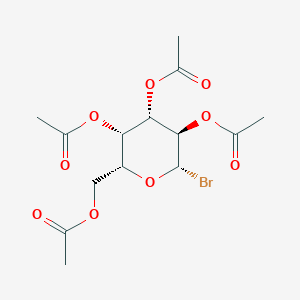
![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
